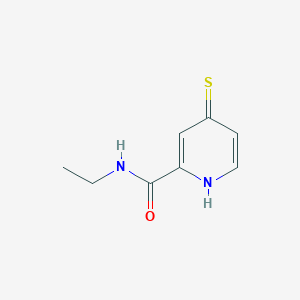
N-ethyl-4-sulfanylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-エチル-4-スルファニルピリジン-2-カルボキサミドは、分子式C8H10N2OS、分子量182.24 g/molの化学化合物です 。ピリジン環にエチル基、スルファニル基、カルボキサミド基が結合しているのが特徴です。 この化合物は主に研究目的で使用され、科学的研究において様々な用途があります .
準備方法
合成経路と反応条件
N-エチル-4-スルファニルピリジン-2-カルボキサミドの合成は、通常、水素化ナトリウムなどの塩基の存在下、4-クロロピリジン-2-カルボキサミドとエタンチオールを反応させることから始まります。反応は、スルファニル基の酸化を防ぐために、通常窒素などの不活性雰囲気下で行われます。 次に、反応混合物を数時間還流して、完全な変換を確保します .
工業生産方法
N-エチル-4-スルファニルピリジン-2-カルボキサミドの具体的な工業生産方法はあまり詳しく記載されていませんが、一般的なアプローチは、ラボ規模の合成を拡大することです。これには、収率と純度を最大限に高めるために、温度や溶媒の選択などの反応条件を最適化することが含まれます。 工業生産では、効率と安全性を高めるために、連続式反応器を使用することもあります .
化学反応の分析
反応の種類
N-エチル-4-スルファニルピリジン-2-カルボキサミドは、以下のような様々な化学反応を起こす可能性があります。
酸化: スルファニル基は、過酸化水素やm-クロロ過安息香酸などの酸化剤を用いて、スルホキシドまたはスルホンに酸化することができます。
還元: カルボキサミド基は、水素化リチウムアルミニウムなどの還元剤を用いて、アミンに還元することができます。
置換: エチル基は、適切なアルキル化剤またはアリール化剤を用いて、他のアルキル基またはアリール基に置換することができます.
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸; 通常、ジクロロメタンなどの有機溶媒中で室温で行われます。
還元: 水素化リチウムアルミニウム; 通常、無水エーテルまたはテトラヒドロフラン中で還流条件下で行われます。
置換: ヨウ化メチルなどのアルキル化剤またはフェニルボロン酸などのアリール化剤; 反応はしばしば、不活性雰囲気下でパラジウム錯体によって触媒されます.
生成される主な生成物
酸化: スルホキシドまたはスルホン誘導体。
還元: 対応するアミン。
科学研究における用途
N-エチル-4-スルファニルピリジン-2-カルボキサミドは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。様々なヘテロ環化合物の調製における中間体として役立ちます。
生物学: 酵素阻害や抗菌活性など、潜在的な生物活性について調査されています。
医学: 特に特定の酵素や受容体を標的とする新薬の開発において、潜在的な治療効果について調査されています。
科学的研究の応用
N-ethyl-4-sulfanylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
作用機序
N-エチル-4-スルファニルピリジン-2-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。カルボキサミド基は、酵素の活性部位にあるアミノ酸残基と水素結合を形成することができ、酵素活性の阻害につながります。 スルファニル基もタンパク質中のチオール基と相互作用することがあり、タンパク質の機能に影響を与えます .
類似化合物との比較
類似化合物
- N-メチル-4-スルファニルピリジン-2-カルボキサミド
- N-プロピル-4-スルファニルピリジン-2-カルボキサミド
- N-エチル-4-スルファニルピリジン-3-カルボキサミド
独自性
N-エチル-4-スルファニルピリジン-2-カルボキサミドは、ピリジン環上の特定の置換パターンにより、独特の化学的および生物学的特性を持っています。
特性
分子式 |
C8H10N2OS |
|---|---|
分子量 |
182.25 g/mol |
IUPAC名 |
N-ethyl-4-sulfanylidene-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2OS/c1-2-9-8(11)7-5-6(12)3-4-10-7/h3-5H,2H2,1H3,(H,9,11)(H,10,12) |
InChIキー |
XHRCKVIFBZPNKL-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=CC(=S)C=CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


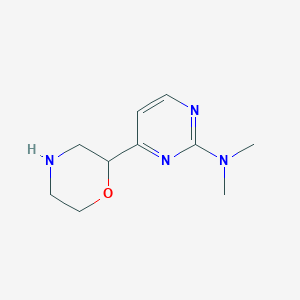

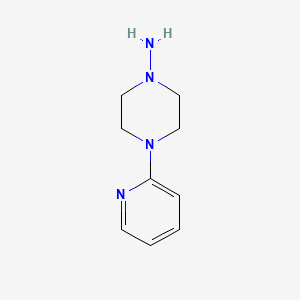
![(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315512.png)
![4-[(2-Methylpropoxy)methyl]aniline](/img/structure/B12315524.png)
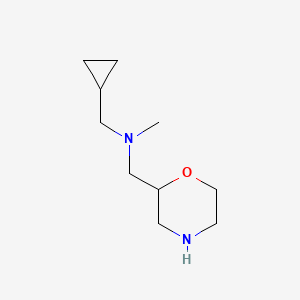

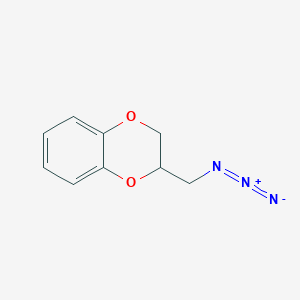

![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)
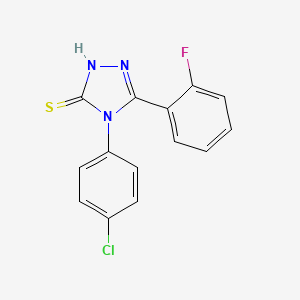

![(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315570.png)
![Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate](/img/structure/B12315572.png)
